molecular formula C11H8BrF3O B14117899 6-Bromo-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

6-Bromo-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B14117899
M. Wt: 293.08 g/mol
InChI Key: ASQPFOBIYZZYFW-UHFFFAOYSA-N
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Description

6-Bromo-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound characterized by the presence of bromine, trifluoromethyl, and dihydronaphthalenone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of a suitable precursor followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the bromination step may involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The trifluoromethylation step can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize efficiency and reduce costs. The use of advanced purification techniques such as chromatography and recrystallization ensures the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

6-Bromo-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 6-Bromo-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its combination of bromine, trifluoromethyl, and dihydronaphthalenone groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications .

Properties

Molecular Formula

C11H8BrF3O

Molecular Weight

293.08 g/mol

IUPAC Name

6-bromo-5-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H8BrF3O/c12-8-5-4-6-7(2-1-3-9(6)16)10(8)11(13,14)15/h4-5H,1-3H2

InChI Key

ASQPFOBIYZZYFW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2C(F)(F)F)Br)C(=O)C1

Origin of Product

United States

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